6-Formyl-4-iodopicolinonitrile
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Overview
Description
6-Formyl-4-iodopicolinonitrile is an organic compound with the molecular formula C7H3IN2O It is a derivative of picolinonitrile, characterized by the presence of a formyl group at the 6th position and an iodine atom at the 4th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formyl-4-iodopicolinonitrile typically involves the functionalization of a picolinonitrile derivative. One common method is the iodination of 6-formylpicolinonitrile using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Formyl-4-iodopicolinonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are effective.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Products include azido, cyano, or other substituted derivatives.
Oxidation: The major product is 6-carboxy-4-iodopicolinonitrile.
Reduction: The major product is 6-hydroxymethyl-4-iodopicolinonitrile.
Coupling: Various biaryl compounds can be formed through coupling reactions.
Scientific Research Applications
6-Formyl-4-iodopicolinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds and probes for biological studies.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Formyl-4-iodopicolinonitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The formyl group can undergo nucleophilic addition reactions, while the iodine atom can be involved in substitution and coupling reactions. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
6-Formylpicolinonitrile: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.
4-Iodopicolinonitrile: Lacks the formyl group, limiting its ability to participate in nucleophilic addition reactions.
6-Formyl-3-iodopicolinonitrile: Similar structure but with the iodine atom at the 3rd position, which can affect its reactivity and applications.
Uniqueness
6-Formyl-4-iodopicolinonitrile is unique due to the combination of the formyl and iodine functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate for the synthesis of a wide range of organic compounds .
Properties
Molecular Formula |
C7H3IN2O |
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Molecular Weight |
258.02 g/mol |
IUPAC Name |
6-formyl-4-iodopyridine-2-carbonitrile |
InChI |
InChI=1S/C7H3IN2O/c8-5-1-6(3-9)10-7(2-5)4-11/h1-2,4H |
InChI Key |
AKUKSPROANNZHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C=O)C#N)I |
Origin of Product |
United States |
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